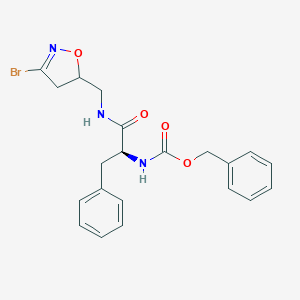
Dihydroisoxazole, 1h
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KCA075 is a highly specific transglutaminase 2 (tg2) inhibitor
Aplicaciones Científicas De Investigación
Inhibition of Human Transglutaminase 2
Dihydroisoxazole derivatives, specifically 3-halo-4,5-dihydroisoxazoles, have shown promise in selectively inhibiting human transglutaminase 2 (TG2). TG2 plays a critical role in various disorders, including Celiac Sprue and certain cancers. Compounds like 3-bromo-4,5-dihydroisoxazole have demonstrated high specificity and efficiency in inhibiting TG2 without reacting with physiological thiols such as glutathione. This indicates their potential as probes for understanding TG2's role in human diseases (Choi et al., 2005).
Synthesis and Application in Drug Development
Efficient synthesis methods for 2,5-dihydroisoxazoles and isoxazoles have been developed using iodocyclization of N-alkoxycarbonyl O-propargylic hydroxylamines. This process has been applied in the preparation of pharmaceuticals like valdecoxib and its 2,5-dihydro-derivative, showcasing the utility of dihydroisoxazole in drug synthesis (Okitsu et al., 2011).
Antiprotozoal Activity
4,5-Dihydroisoxazole derivatives have exhibited significant antiprotozoal activity. This was observed in compounds carrying a phenyl- or methyl-sulfonyl group at position 5, synthesized via 1,3-dipolar cycloaddition. These heterocyclic compounds' structures and antiprotozoal efficacies highlight the potential for dihydroisoxazole derivatives in anti-infective therapies (Dürüst et al., 2013).
Anti-Cancer and Anti-Tubulin Properties
Pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles have demonstrated potent anti-cancer and anti-tubulin activities. This was particularly evident in compounds optimized with a small substituent like chlorine and an aromatic group on the pyridine ring. These compounds inhibit tubulin polymerization and show potential as anti-cancer agents (Suman et al., 2015).
Bioactivity Screening for Antimicrobial and Antioxidant Activities
Dihydroisoxazoles derived from eugenol were synthesized and evaluated for their antibacterial, antifungal, and antioxidant activities. While none showed activity against tested fungus strains, they presented notable antibacterial and antioxidant activities, suggesting their utility in developing new antimicrobial and antioxidant agents (Putarov et al., 2020).
Antiviral Screening
N-Phenylpyrazole and dihydroisoxazole derivatives have been synthesized and screened for antiviral properties. Some dihydroisoxazole derivatives showed promising activity against hepatitis A virus and herpes simplex virus type 1, indicating their potential in antiviral drug development (Rashad et al., 2010).
Propiedades
Número CAS |
744198-09-2 |
|---|---|
Fórmula molecular |
C21H22BrN3O4 |
Peso molecular |
460.3 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C21H22BrN3O4/c22-19-12-17(29-25-19)13-23-20(26)18(11-15-7-3-1-4-8-15)24-21(27)28-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,26)(H,24,27)/t17?,18-/m0/s1 |
Clave InChI |
FGARZQSJAHGKBO-ZVAWYAOSSA-N |
SMILES isomérico |
C1C(ON=C1Br)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
SMILES |
C1C(ON=C1Br)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1C(ON=C1Br)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
KCA075; KCA0 75; KCA0-75 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



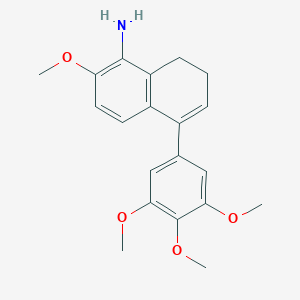
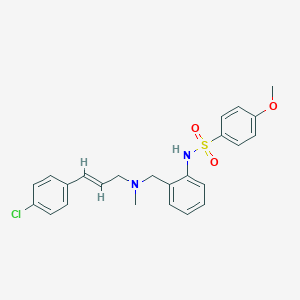
![(2R)-3-[3-[(E)-N-[(4-bromophenyl)methoxy]-C-methylcarbonimidoyl]phenyl]-2-ethoxypropanoic acid](/img/structure/B531927.png)
![2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-4,5-dihydro-1H-imidazole](/img/structure/B531971.png)
![tert-butyl N-[1-[2-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B532061.png)
![(3Z,5Z)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]thian-4-one](/img/structure/B532089.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide](/img/structure/B532541.png)
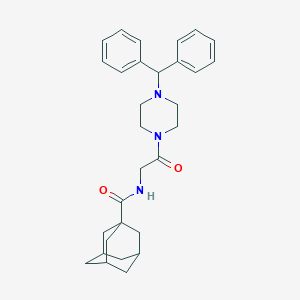
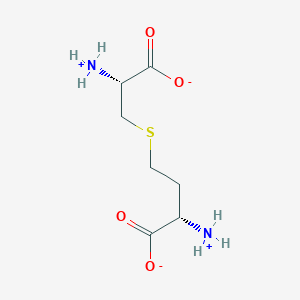
![(1R,9S)-11-(1-acetylpiperidin-4-yl)-5-[2-(morpholin-4-ylmethyl)phenyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B532736.png)
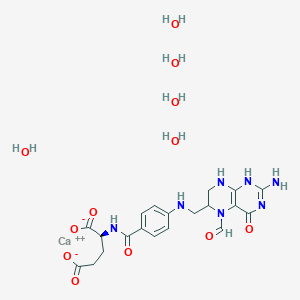
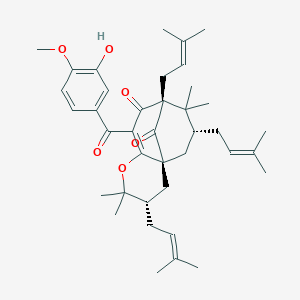
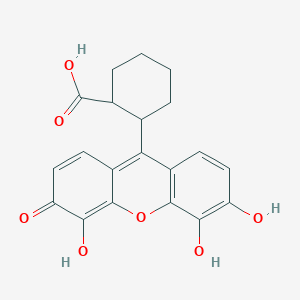
![N-[[amino(pyridin-2-yl)methylidene]amino]furan-2-carboxamide](/img/structure/B534596.png)